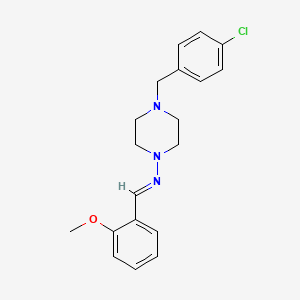

![molecular formula C14H12ClNO2 B5549054 2-[(2-氯苯甲基)氧基]苯甲醛肟](/img/structure/B5549054.png)

2-[(2-氯苯甲基)氧基]苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzaldehyde oximes, including 2-[(2-chlorobenzyl)oxy]benzaldehyde oxime, often involves the reaction of benzaldehyde with hydroxylamine in the presence of suitable catalysts and conditions. For instance, the synthesis of benzaldehyde oxime has been catalyzed by Iron(III) Chloride in ethanol/water solvent, showcasing a high yield of 91.1% under optimal conditions (Zhang Hong-ping, 2012). Similar methodologies can be adapted for the synthesis of substituted benzaldehyde oximes by altering the substituents on the benzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of benzaldehyde oxime derivatives, including those with substituents, has been a subject of study. For example, the structure of 2-formylthymol oxime exhibits intra- and intermolecular hydrogen bonding, showcasing the complex interactions that govern the stability and reactivity of these molecules (R. Bendre, R. Butcher, A. Kuwar, 2005). Such studies provide insights into how substituents like the 2-chlorobenzyl group might affect the overall structure and properties of the molecule.

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including oxidation and C-H functionalization. The aerobic oxidation of oximes to carbonyl compounds catalyzed by metalloporphyrins is an example of such transformations (Xiantai Zhou, Qiu-Lan Yuan, Hongbing Ji, 2010). Additionally, C-H hydroxylation of benzaldehydes using a transient directing group showcases the potential for direct functionalization of the aromatic ring, relevant to derivatives like 2-[(2-chlorobenzyl)oxy]benzaldehyde oxime (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, including solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on compounds like 2-formylthymol oxime provide valuable data on the crystallography and hydrogen bonding patterns, which are crucial for understanding the physical characteristics of these molecules (R. Bendre, R. Butcher, A. Kuwar, 2005).

Chemical Properties Analysis

The chemical properties of benzaldehyde oximes, such as reactivity towards oxidants, nucleophiles, and electrophiles, are central to their applications in synthesis and organic transformations. The efficient aerobic oxidation of oximes to carbonyl compounds illustrates the oxidative reactivity of these compounds, which can be tailored by substituents on the benzaldehyde core (Xiantai Zhou, Qiu-Lan Yuan, Hongbing Ji, 2010).

科学研究应用

过渡金属催化的反应

过渡金属三氟甲磺酸盐催化苯甲醛 O-四氢呋喃-2-基肟通过 C-H 官能化形成,展示了路易斯酸在由苯甲醛肟和水性四氢呋喃合成肟缩酮结构中的作用 (Shafi, 2015)。

醛和腈形成的机理研究

苯甲醛肟在电子转移条件下的光敏化反应导致醛和腈的形成。此过程涉及亚胺氧基和亚胺酰基自由基的生成,受苯甲醛肟上的取代方式影响 (de Lijser 等人,2006)。

肟氧化成羰基化合物

金属卟啉催化使用分子氧将肟有效氧化成羰基化合物,苯甲醛充当氧受体。这强调了催化剂类型、溶剂和温度对肟氧化过程的影响 (周、袁和季,2010)。

肟衍生物的合成和抗菌活性

由 O-苄基羟胺和伯苯甲醛或水杨醛合成的肟衍生物已被研究作为 β-酮酰基-(酰基载体蛋白)合酶 III (FabH) 的潜在抑制剂,表现出显著的抗菌活性。这表明苯甲醛肟衍生物的药学相关性 (罗等人,2012)。

苯甲醛肟的热危害和安全缓解

苯甲醛肟的热分解由于初始分解温度低和大量的热释放而构成重大危害。对其热危害的研究强调了适当的温度控制以防止生产和储存期间发生事故的重要性 (邓等人,2017)。

属性

IUPAC Name |

(NE)-N-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-16-17/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMBTGSCXXONLN-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

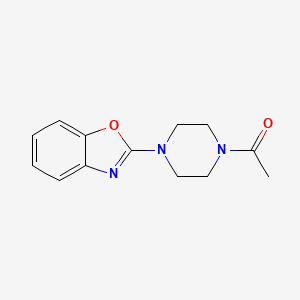

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

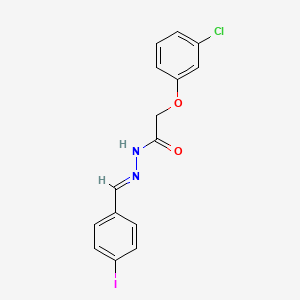

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

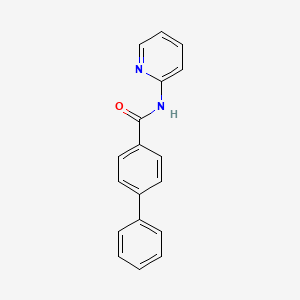

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)